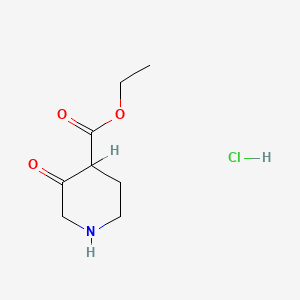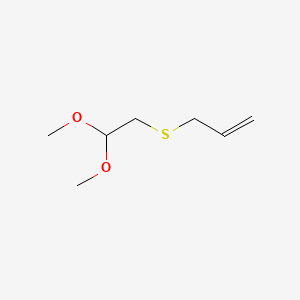
1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol
Descripción general
Descripción
1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol, or 1,2-Bis-MPDPE, is an important organic compound used in a variety of scientific research applications. It is a diol that has two phenyl rings connected by an ethylene bridge, and is a derivative of diphenylmethane. 1,2-Bis-MPDPE is used as a reagent for the synthesis of other compounds and as a starting material for the synthesis of polymers and polymeric materials. It is also used in the study of the structure and properties of organic materials and as a model compound in the study of the chemical and physical properties of organometallic compounds.
Aplicaciones Científicas De Investigación
Chemical Reactions and Properties
1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol demonstrates interesting chemical properties when reacted with other compounds. For instance, when reacted with azulenes in methanol in the presence of hydrochloric acid, it yields various ethylene derivatives, showcasing its reactivity and potential in synthesizing new compounds (Nakatsuji et al., 2004). Additionally, this compound is involved in reactions leading to the synthesis of antiestrogens, indicating its significance in medical chemistry (Hartmann et al., 1980).
Crystallography and Molecular Structure
The study of 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol's crystal structure provides insights into its molecular configuration and interaction with other molecules. X-ray diffraction analysis has been used to understand its crystal structure, which plays a crucial role in determining its chemical properties and potential applications in material science (Harada & Ogawa, 2001).
Applications in Organic Synthesis
This compound's versatility in organic synthesis is notable. It has been utilized in the synthesis of cyclic peroxides, indicating its utility in generating a range of organic compounds (Qian et al., 1992). Additionally, its role in the photoreduction of benzophenone analogues highlights its potential in photochemical processes, which can be pivotal in developing new materials and chemicals (Mallesha et al., 2002).
Supramolecular Chemistry
1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol plays a role in forming supramolecular structures. Its ability to form complexes with other molecules through molecular recognition offers opportunities in the field of supramolecular chemistry, which could lead to the development of new materials and molecular devices (Reyes-Arellano et al., 1995).
Propiedades
IUPAC Name |
1,2-bis(4-methylphenyl)-1,2-diphenylethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O2/c1-21-13-17-25(18-14-21)27(29,23-9-5-3-6-10-23)28(30,24-11-7-4-8-12-24)26-19-15-22(2)16-20-26/h3-20,29-30H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCSNHRJFCUGEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C(C3=CC=CC=C3)(C4=CC=C(C=C4)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404872 | |
| Record name | 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol | |
CAS RN |
808-12-8 | |
| Record name | 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-DIPHENYL-1,2-DI-P-TOLYL-1,2-ETHANEDIOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[Thr4,Gly7]OT](/img/structure/B1587677.png)





![2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid](/img/structure/B1587688.png)

